G418
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Overview
Description
Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1. It is produced by the bacterium Micromonospora rhodorangea. Geneticin is widely used in laboratory research to select genetically engineered cells by inhibiting protein synthesis in both prokaryotic and eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geneticin is synthesized through fermentation by the bacterium Micromonospora rhodorangea. The synthesis involves the production of the antibiotic through a series of biochemical reactions within the bacterium .
Industrial Production Methods: Industrial production of Geneticin involves large-scale fermentation processes. The bacterium Micromonospora rhodorangea is cultured in bioreactors under controlled conditions to maximize the yield of Geneticin. The antibiotic is then extracted and purified for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Geneticin undergoes several types of chemical reactions, including:
Oxidation: Geneticin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within Geneticin, altering its activity.
Substitution: Geneticin can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated forms of Geneticin .
Scientific Research Applications
Geneticin has a wide range of applications in scientific research, including:
Chemistry: Used as a selective agent in molecular genetics experiments.
Biology: Employed in cell culture to select genetically modified cells.
Medicine: Utilized in gene therapy research to select cells that have successfully incorporated therapeutic genes.
Industry: Applied in the production of genetically modified organisms for various industrial purposes
Mechanism of Action
Geneticin exerts its effects by binding to the ribosome and inhibiting protein synthesis. This inhibition occurs during the elongation step of translation, preventing the formation of functional proteins. The molecular targets of Geneticin include the ribosomal subunits in both prokaryotic and eukaryotic cells. The pathways involved in its mechanism of action are primarily related to the inhibition of protein synthesis .
Comparison with Similar Compounds
Gentamicin: Similar in structure and function, but with different specificity and potency.
Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.
Kanamycin: Shares structural similarities and is used for similar applications.
Uniqueness of Geneticin: Geneticin is unique in its high potency and effectiveness in selecting genetically engineered cells. It is considered the gold standard for eukaryotic cell selection due to its high purity and reliability compared to other aminoglycoside antibiotics .
Properties
Molecular Formula |
C20H40N4O10 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+,19+,20-/m0/s1 |
InChI Key |
BRZYSWJRSDMWLG-KVXRWBJUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
Synonyms |
antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.